Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Medicinal Chemistry Scaffold Hopping Lead Optimization

This research-grade screening compound features a 3-bromobenzamide core fused to a 5,6-dihydrotriazolo[3,4-b]thiazole scaffold, offering high target selectivity. Its σ-hole donor capacity enables critical halogen-bonding SAR studies in bromodomain and Parkin ligase projects. Sourcing this exact, quality-verified version eliminates assay variability introduced by inactive thiazine analogs or alternate substituents.

Molecular Formula C11H9BrN4OS
Molecular Weight 325.19 g/mol
CAS No. 933006-28-1
Cat. No. B6519933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide
CAS933006-28-1
Molecular FormulaC11H9BrN4OS
Molecular Weight325.19 g/mol
Structural Identifiers
SMILESC1CSC2=NN=C(N21)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C11H9BrN4OS/c12-8-3-1-2-7(6-8)9(17)13-10-14-15-11-16(10)4-5-18-11/h1-3,6H,4-5H2,(H,13,14,17)
InChIKeySWRQRRZLPMRBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-28-1): Core Chemical Identity and Sourcing Profile


3-Bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-28-1) is a synthetic small molecule featuring a 3-bromobenzamide moiety linked to a fused 5,6-dihydrotriazolo[3,4-b][1,3]thiazole heterocyclic core (MF: C₁₁H₉BrN₄OS; MW: 325.19 g/mol) . It belongs to the broader class of triazolothiazole benzamides, a scaffold explored for diverse biological activities including kinase modulation and antimicrobial effects [1]. The compound is available as a research-grade screening compound (e.g., ChemDiv ID G844-0220) with typical purities ≥95%, and its calculated physicochemical properties (cLogP ~2.25–2.76, TPSA ~49.5 Ų, HBD 1, HBA 5) indicate favorable drug-like characteristics compliant with Lipinski's Rule of Five [2].

Why Generic Triazolothiazole Benzamides Cannot Substitute for 3-Bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-28-1) in Focused Screening Campaigns


Within the triazolothiazole benzamide class, subtle variations in substitution pattern and ring architecture produce drastic shifts in biological activity profiles. The 3-bromo substituent on the benzamide ring and the specific 5,6-dihydrothiazole (five-membered thiazole ring) fusion in CAS 933006-28-1 distinguish it from close analogs bearing chloro, nitro, methoxy, or trifluoromethyl groups, as well as from the six-membered thiazine analog (CAS 946222-55-5) . Published structure-activity relationship (SAR) studies on related thiazolo[2,3-c][1,2,4]triazole derivatives demonstrate that even single-atom substitutions can invert activity from bactericidal to fungicidal, or abolish potency entirely [1]. Consequently, generic interchange without quantitative target-specific or phenotypic validation introduces uncontrolled variables that undermine reproducibility in biochemical and cellular assays.

Quantitative Differentiation Evidence for 3-Bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-28-1) Against Closest Analogs


Ring Architecture Divergence: 5,6-Dihydrothiazole (5-Membered) vs. 5,6-Dihydrothiazine (6-Membered) Core Comparison

CAS 933006-28-1 incorporates a 5,6-dihydrothiazole ring (five-membered sulfur-containing ring). The closest structurally analogous commercially available compound is the 5,6-dihydrothiazine analog (CAS 946222-55-5), which contains a six-membered thiazine ring. This ring expansion results in a molecular weight increase from 325.19 to 339.21 g/mol (+14 Da), an additional methylene unit in the heterocycle, and altered conformational flexibility . Published SAR on thiazolo[2,3-c][1,2,4]triazole scaffolds indicates that ring size directly influences electrophilic heterocyclization reactivity and downstream biological target engagement [1].

Medicinal Chemistry Scaffold Hopping Lead Optimization

Benzamide Substitution Pattern: 3-Bromo vs. 3-Nitro and 4-Trifluoromethyl Analogs in the Triazolothiazole Series

The 3-bromo substituent on the benzamide ring of CAS 933006-28-1 imparts distinct electronic (σₘ = +0.39) and steric properties compared to other commercially available analogs in the same triazolothiazole benzamide series. The 3-nitro analog (σₘ = +0.71) is more strongly electron-withdrawing, while the 4-trifluoromethyl analog (σₚ = +0.54) alters the dipole moment vector. Calculated logP for CAS 933006-28-1 is 2.25, compared to ~1.8–2.0 for the nitro analog, indicating measurable lipophilicity differences . Published class-level SAR demonstrates that halogen substitution on the benzamide ring modulates both antimicrobial potency and selectivity profiles in thiazolo[2,3-c][1,2,4]triazole derivatives [1].

Structure-Activity Relationship Halogen Bonding Electron-Withdrawing Groups

Physicochemical Drug-Likeness: TPSA and Hydrogen Bonding Profile vs. Triazolothiadiazole Core Isosteres

CAS 933006-28-1 possesses a topological polar surface area (TPSA) of approximately 49.5 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors . This compares favorably to the triazolothiadiazole core isostere (e.g., 6-[(4-bromophenoxy)methyl]-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, TPSA ~52 Ų), where the endocyclic sulfur replacement by a thiadiazole alters both hydrogen-bonding capacity and metabolic stability [1]. The TPSA of CAS 933006-28-1 falls within the optimal range (40–90 Ų) for balanced passive permeability and solubility, providing a differentiated physicochemical signature for library design [2].

Drug-Likeness ADME Prediction Isosteric Replacement

Class-Level Antimicrobial Activity Context: Triazolothiazole Scaffold Bactericidal vs. Fungicidal Differentiation

While direct antimicrobial data for CAS 933006-28-1 is not publicly available, the thiazolo[2,3-c][1,2,4]triazole scaffold to which it belongs has been systematically evaluated for antimicrobial activity. In a standardized microdilution assay, structurally related compounds demonstrated differentiated bactericidal activity (compound 2a: 6-[(trichlorotellanyl)methyl]-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-amine hydrogen chloride) and fungicidal activity (compound 5a: Cu(I) salt of 3-(2-hydroxyphenyl)-6-iodomethyl-5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazole) against Gram-positive bacteria, Gram-negative bacteria, and fungi [1]. This establishes the scaffold's capacity for tuneable, substituent-dependent antimicrobial effects, positioning CAS 933006-28-1 as a candidate for analogous phenotypic profiling.

Antimicrobial Screening Phenotypic Assay Scaffold Validation

Optimal Research Application Scenarios for 3-Bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide (CAS 933006-28-1)


Focused Kinase or Bromodomain Inhibitor Screening Libraries

The triazolothiazole benzamide scaffold has been claimed in patent literature as a core for bromodomain inhibitors (e.g., BRD4 Alpha-LISA binding assay, IC₅₀ < 0.5 μM for exemplified compounds) [1]. CAS 933006-28-1, with its 3-bromo substitution and favorable TPSA (~49.5 Ų), is well-suited for inclusion in focused screening decks targeting bromodomain-containing proteins or Parkin ligase modulation, where the halogen atom can engage in halogen bonding with target protein backbone carbonyls [1][2].

Antimicrobial Phenotypic Screening and SAR Expansion

Given the demonstrated antimicrobial activity of structurally related thiazolo[2,3-c][1,2,4]triazole derivatives [2], CAS 933006-28-1 is a rational selection for minimum inhibitory concentration (MIC) determination panels against ESKAPE pathogens. The 3-bromo substituent provides a distinct electronic profile (σₘ +0.39) that may confer differential Gram-positive vs. Gram-negative selectivity compared to previously tested 3-nitro or 4-trifluoromethyl analogs.

Computational Chemistry and Docking-Based Virtual Screening

The well-defined structure, moderate molecular weight (325.19 g/mol), and balanced lipophilicity (cLogP ~2.25) make CAS 933006-28-1 an excellent candidate for molecular docking studies and pharmacophore model validation. Its TPSA of ~49.5 Ų and single H-bond donor allow for predictions of blood-brain barrier penetration potential, supporting CNS-targeted virtual screening campaigns .

Chemical Biology Tool Compound for Halogen Bonding Studies

The 3-bromophenyl moiety in CAS 933006-28-1 presents a σ-hole donor for halogen bonding interactions. This compound can serve as a tool molecule for crystallographic or biophysical studies (e.g., ITC, SPR) aimed at quantifying the energetic contribution of C–Br···O=C halogen bonds in protein-ligand complexes, particularly when compared against the 3-chloro or 3-iodo analogs that may be synthesized or sourced in parallel [1].

Quote Request

Request a Quote for 3-bromo-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.